molecular formula C8H7Cl2FO B13463555 1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene

Cat. No.: B13463555
M. Wt: 209.04 g/mol
InChI Key: XNQMFRMKWYQWQU-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C8H7Cl2FO. This compound is characterized by the presence of a benzene ring substituted with chlorine, chloromethyl, fluorine, and methoxy groups. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-fluoro-4-methoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while electrophilic aromatic substitution with bromine can produce a brominated derivative .

Scientific Research Applications

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other compounds. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups on the benzene ring influences its behavior in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7Cl2FO

Molecular Weight

209.04 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene

InChI

InChI=1S/C8H7Cl2FO/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3

InChI Key

XNQMFRMKWYQWQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CCl)F

Origin of Product

United States

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